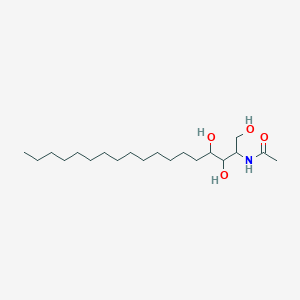
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide
Vue d'ensemble
Description
“N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is also known as N-Acetylphytosphingosine (NAPS), a sphingolipid ceramide derivative . It is a potential NF-κB and JAK/STAT signaling inhibitor and has been found to induce caspase-dependent apoptosis . It is active in vitro and potentially in vivo .
Molecular Structure Analysis
The molecular formula of “N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is C20H41NO4 . Its molecular weight is 359.55 .Physical And Chemical Properties Analysis
“N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is a solid substance . It is soluble in ethanol and in DMSO (with warming) . The compound has a molecular weight of 359.55 .Applications De Recherche Scientifique
Chemical Synthesis and Structure
- N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide is involved in the synthesis and structural studies of various organic compounds. For instance, substituted N-(silatran-1-ylmethyl)acetamides have been prepared for studying their muscarinic agonist activity, where their structures were analyzed using X-ray data and shown to be superpositions of unsymmetrical and symmetrical stereoisomers (Pukhalskaya et al., 2010). Additionally, chemical syntheses of N-acetyl derivatives of hydroxysphinganine, a type of sphingolipid, have been conducted to explore their properties (Kulmacz et al., 1979).
Biological Activities and Applications
- Research into the biological activities of acetamide derivatives includes studies on their potential as analgesic agents. Some acetamide derivatives have been synthesized and investigated for their analgesic properties using various tests such as hot-plate, tail-clip, and acetic acid-induced writhing tests (Kaplancıklı et al., 2012).
- Antimicrobial activity of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives has been evaluated, showing that some compounds possess notable antibacterial and antifungal activities (Kaplancıklı et al., 2012).
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity as determined by various assays (Chkirate et al., 2019).
Chemical Properties and Reactions
- Chemoselective acetylation of aminophenol using immobilized lipase has been studied, with N-(2-Hydroxyphenyl)acetamide being an intermediate for natural synthesis of antimalarial drugs. This study explores process optimization, mechanism, and kinetics (Magadum & Yadav, 2018).
- Synthesis of new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides has been conducted to investigate their anticytomegalovirus properties. Certain derivatives exhibit powerful virus inhibitory activity (Paramonova et al., 2020).
Pharmacological Investigations
- Some acetamide derivatives have been synthesized and studied for their anticancer activity, particularly against human lung adenocarcinoma cells. These compounds have shown selective cytotoxicity and induced apoptosis (Evren et al., 2019).
Propriétés
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJJDLBXJCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



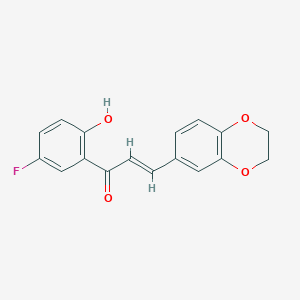
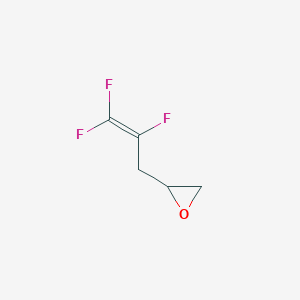
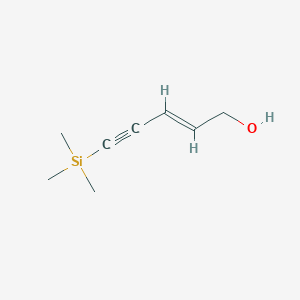
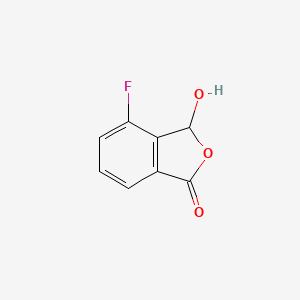
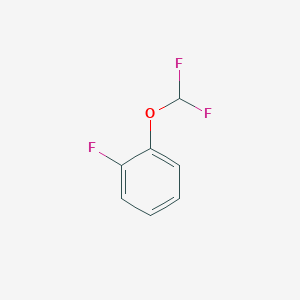
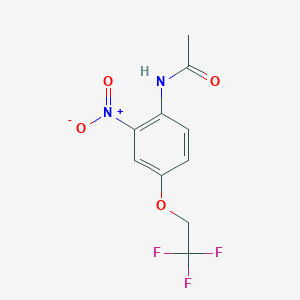
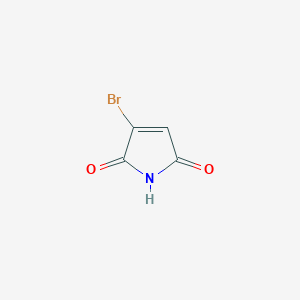
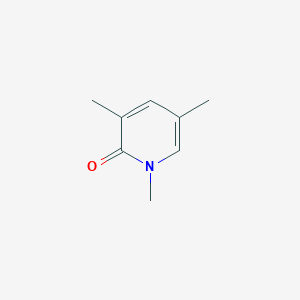
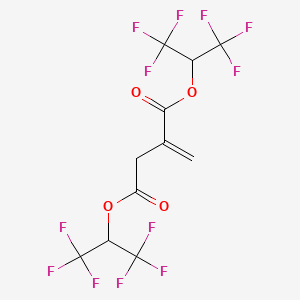
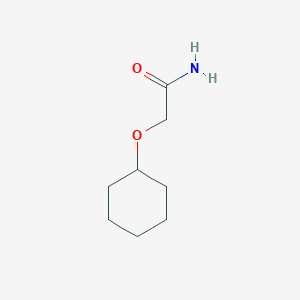
![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
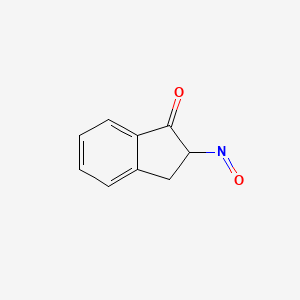
![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)
